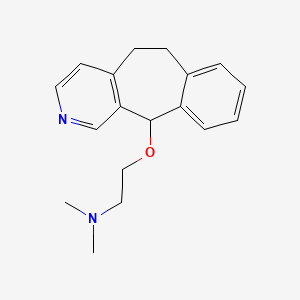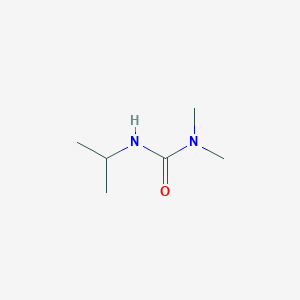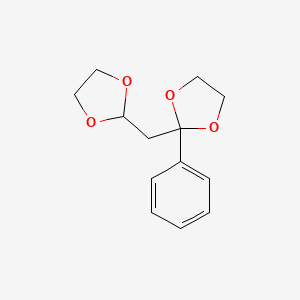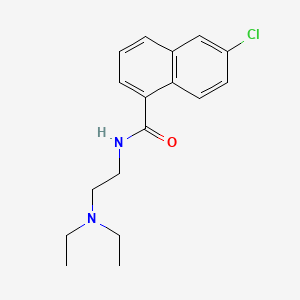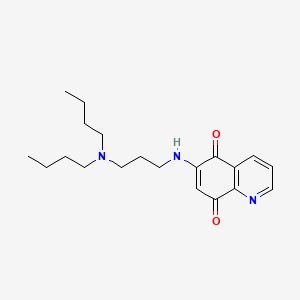
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinolinedione core, which is a bicyclic structure containing two ketone groups, and a dibutylamino propyl side chain attached to the nitrogen atom at the 6th position of the quinolinedione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through the oxidation of quinoline derivatives. This step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Introduction of the Dibutylamino Propyl Side Chain: The dibutylamino propyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with a dibutylamino propyl halide (e.g., dibutylamino propyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- undergoes various chemical reactions, including:
Oxidation: The quinolinedione core can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Dibutylamino propyl halides, bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinolinedione derivatives with different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties, making them useful for different applications.
Aplicaciones Científicas De Investigación
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes involved in cell proliferation.
Materials Science: The unique electronic properties of the quinolinedione core make this compound a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- involves its interaction with biological macromolecules such as DNA and proteins. The quinolinedione core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Streptonigrin: A natural quinolinedione antibiotic with anticancer properties.
Lavendamycin: Another quinolinedione derivative with potential anticancer activity.
Mitomycin C: A quinone-based compound used as an anticancer agent.
Uniqueness
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is unique due to its specific structural features, including the dibutylamino propyl side chain. This side chain enhances the compound’s solubility and bioavailability, making it a more effective candidate for medicinal applications compared to other quinolinedione derivatives.
Propiedades
Número CAS |
35976-65-9 |
|---|---|
Fórmula molecular |
C20H29N3O2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
6-[3-(dibutylamino)propylamino]quinoline-5,8-dione |
InChI |
InChI=1S/C20H29N3O2/c1-3-5-12-23(13-6-4-2)14-8-11-21-17-15-18(24)19-16(20(17)25)9-7-10-22-19/h7,9-10,15,21H,3-6,8,11-14H2,1-2H3 |
Clave InChI |
DYIMWUCLECRKCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCNC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

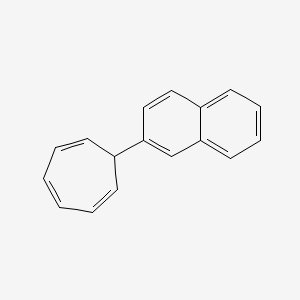
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
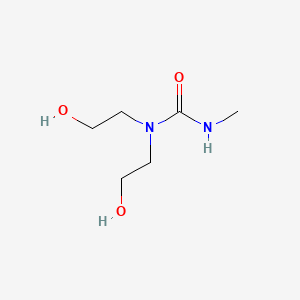
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
